molecular formula C12H25NO B072619 Lauramide CAS No. 1120-16-7

Lauramide

Cat. No. B072619
CAS RN: 1120-16-7
M. Wt: 199.33 g/mol
InChI Key: ILRSCQWREDREME-UHFFFAOYSA-N
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Description

Lauramide, also known as Dodecanamide, is a carboxylic acid amide derivative of fatty acids . It is formed from a fatty acid and an amine . This compound is used in cosmetic formulations as a thickener, foam stabilizer, and viscosity builder . It is commonly found in shampoos, hair dyes, bath products, and lotions .


Synthesis Analysis

This compound DEA (diethanolamine) is a mixture of ethanolamides of lauric acid . It is synthesized from naturally occurring fatty acids . This compound DEA is derived from lauric acid .


Molecular Structure Analysis

The molecular formula of this compound is C12H25NO . It has an average mass of 199.333 Da and a mono-isotopic mass of 199.193619 Da .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 335.1±10.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The flash point is 156.5±19.0 °C . The index of refraction is 1.451 .

Scientific Research Applications

  • Spectrophotometry in Liquid Detergent Analysis : A study by Nouri, Sohrabi, & Adnani (2006) explored the use of lauramide in liquid detergent analysis. The research employed a partial least squares algorithm for spectrophotometric determination of this compound as a nonionic surfactant, indicating its utility in analytical chemistry.

  • Safety in Cosmetics : this compound DEA, a derivative of this compound, was assessed for its safety in cosmetic applications. A report by Cocamide Dea & this compound Dea (1986) in the International Journal of Toxicology found that this compound DEA was not a significant oral toxin in animal studies and showed no mutagenic activity, suggesting its safety for use in cosmetic products (Cocamide Dea & this compound Dea, 1986).

  • Concrete Foaming Agent : this compound was used as a concrete foaming agent in a study by Liu et al. (2011). The study demonstrated that this compound has low surface tension and good foaming properties, making it suitable for use in low-density foam concrete.

  • Skin Penetration Enhancement : A study by Tang-Liu et al. (1988) investigated hexamethylene this compound (a this compound derivative) for its skin penetration enhancement effect. The research showed that it could enhance the penetration of hydrocortisone through the skin, indicating potential applications in dermatological preparations.

  • Metabolism in Liver Microsomes : Research by Merdink et al. (1996) found that this compound diethanolamine was metabolized in rat liver microsomes to hydroxy derivatives. This study contributes to understanding the metabolic pathways of substances like this compound in biological systems.

  • Antimicrobial Applications in Food Safety : The antimicrobial properties of this compound arginine ethyl ester were evaluated by Benli et al. (2015) for their effectiveness against Salmonella on chicken carcasses. This suggests potential applications in food safety and preservation.

  • Foaming Properties in High-Salinity Water : Wang, Ge, & Zhang (2017) studied the foaming properties of this compound amide oxide in high-salinity water. The study provides insights into the applicability of this compound derivatives in different environmental conditions.

  • Synergistic Antimicrobial Effects : A study by Algburi, Volski, & Chikindas (2015) found that this compound arginine ethyl ester synergized with conventional antibiotics against biofilms of Gardnerella vaginalis, indicating potential uses in treating bacterial infections.

properties

IUPAC Name

dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRSCQWREDREME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022146
Record name Dodecanamide
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Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

1120-16-7
Record name Dodecanamide
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Record name Dodecanamide
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Record name Lauramide
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Record name Lauramide
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Record name LAURAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Lauramide compounds are amides derived from lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid. The general structure consists of a 12-carbon alkyl chain (C12H25) linked to a nitrogen atom through a carbonyl group (CONH). The nitrogen atom can be further substituted with various groups, leading to diverse this compound derivatives with unique properties.

ANone: this compound diethanolamine (LDEA) is a common this compound derivative. Its molecular formula is C16H35NO3 and its molecular weight is 289.45 g/mol.

A: The long alkyl chain of this compound derivatives contributes to their hydrophobic nature. This hydrophobicity makes them compatible with nonpolar substances like oils and fats, enabling their use in applications such as emulsifiers, foam stabilizers, and thickeners in various formulations, including cosmetics, detergents, and personal care products. [, , , ]

A: The amide group (CONH) introduces polarity to this compound molecules, enabling some water solubility, especially when the nitrogen atom is further substituted with polar groups like hydroxyl groups in LDEA. This polarity contributes to their surfactant properties, allowing them to interact at interfaces between polar and nonpolar phases. [, , , ]

A: Yes, a two-year dermal study was conducted on F344/N rats and B6C3F1 mice exposed to this compound diethanolamine. While no carcinogenic activity was observed in male rats or mice, there was some evidence of carcinogenic activity in female mice, attributed to free diethanolamine present as a contaminant. []

A: The study found increased incidences of epidermal and sebaceous gland hyperplasia, hyperkeratosis, chronic inflammation, and parakeratosis at the site of application in both rats and mice. []

A: Yes, cases of allergic contact dermatitis have been reported for both cocamide diethanolamine and this compound diethanolamine present in shampoo formulations. []

A: this compound derivatives find use in various industries and products. [, , , ] Some common applications include:

  • Pharmaceuticals: Potential drug delivery systems. [, ]

A: this compound arginine ethyl ester (LAE) has shown antimicrobial activity, specifically against Gardnerella vaginalis biofilms. [, , ]

A: The length and nature of the alkyl chain and the substituents on the nitrogen atom significantly impact their properties, affecting their solubility, foaming ability, emulsifying properties, and biological activity. These structural variations allow for tailoring of this compound derivatives for specific applications. [, , ]

ANone: Research continues to explore and improve the applications of this compound compounds. Current areas of interest include:

  • Drug Delivery: Investigating the potential of this compound-based vesicles for drug delivery, particularly for transdermal applications. [, ]
  • Antimicrobial Activity: Studying the effectiveness of LAE and related compounds against various microorganisms, including their synergistic effects with conventional antibiotics. [, , ]
  • Bio-based Surfactants: Developing environmentally friendly surfactants derived from renewable resources like lauric acid, aiming for improved biodegradability and reduced environmental impact. [, , ]

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